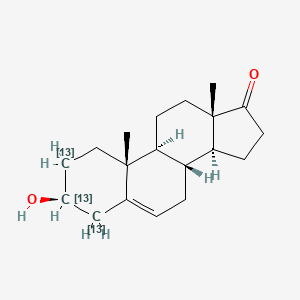

Dehydroepiandrosterone-13C3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C19H28O2 |

|---|---|

分子量 |

291.40 g/mol |

IUPAC名 |

(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1/i7+1,11+1,13+1 |

InChIキー |

FMGSKLZLMKYGDP-UXANGDFNSA-N |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(C[13CH2][13C@@H]([13CH2]4)O)C |

正規SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |

製品の起源 |

United States |

Foundational & Exploratory

Dehydroepiandrosterone-13C3: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Dehydroepiandrosterone-13C3 (DHEA-13C3), a stable isotope-labeled internal standard crucial for accurate quantification of DHEA in various biological matrices. This document details plausible synthetic routes, extensive characterization methodologies, and presents key data in a structured format for ease of reference.

Introduction

Dehydroepiandrosterone (DHEA) is an abundant circulating steroid hormone in humans, serving as a precursor to androgens and estrogens. Accurate measurement of DHEA levels is critical in endocrinology, clinical chemistry, and drug development. This compound is a stable isotope-labeled analog of DHEA, typically incorporating three ¹³C atoms in the A-ring of the steroid nucleus (positions 2, 3, and 4). Its utility as an internal standard in mass spectrometry-based assays (LC-MS/MS, GC-MS) is invaluable, as it co-elutes with the unlabeled analyte and corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Synthesis of this compound

While specific, proprietary synthesis protocols for commercially available DHEA-13C3 are not publicly disclosed, a plausible multi-step synthetic approach can be conceptualized based on established steroid chemistry and isotopic labeling techniques. The following represents a generalized synthetic workflow for the introduction of ¹³C labels into the A-ring of a steroid precursor.

A common strategy involves the use of a ¹³C-labeled building block to construct the A-ring onto a pre-existing B-C-D ring system of a steroid intermediate.

Generalized Synthetic Pathway

The synthesis would likely commence from a suitable steroid precursor that can be chemically modified to allow for the construction of a new, ¹³C-labeled A-ring.

Experimental Protocol (Generalized)

The following is a representative, generalized protocol and does not reflect a specific validated synthesis.

Step 1: Oxidative Cleavage of the A-ring of a Steroid Precursor A suitable androstane (B1237026) derivative would be subjected to oxidative cleavage of the A-ring to generate a seco-dicarboxylic acid or a related intermediate. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) or ozone.

Step 2: Conversion to a Key Intermediate The product from the cleavage would then be converted into a key intermediate, such as a dialdehyde (B1249045) or a keto-aldehyde, which is reactive towards the ¹³C-labeled synthon.

Step 3: Introduction of the ¹³C-labeled Synthon and Cyclization A ¹³C-labeled three-carbon synthon would be introduced. This is the critical step for isotope incorporation. A subsequent intramolecular condensation (e.g., an aldol (B89426) condensation followed by dehydration) would form the new, ¹³C-labeled six-membered A-ring.

Step 4: Functional Group Manipulations The newly formed ring would likely require further chemical modifications, such as the reduction of carbonyl groups to hydroxyl groups and the introduction of the characteristic 5,6-double bond of DHEA. This may involve stereoselective reducing agents and protection/deprotection strategies for other functional groups in the molecule.

Step 5: Purification The final product, DHEA-13C3, would be purified from the reaction mixture using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to achieve high chemical and isotopic purity.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized DHEA-13C3. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for confirming the positions of the ¹³C labels.

¹H NMR Spectroscopy: The ¹H NMR spectrum of DHEA-13C3 is expected to be very similar to that of unlabeled DHEA. However, the protons attached to the ¹³C-labeled carbons (at positions 2, 3, and 4) will exhibit ¹³C-¹H coupling, leading to the splitting of their corresponding signals into doublets. This provides direct evidence of labeling at these positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is the most direct method to confirm the isotopic enrichment. The signals corresponding to the labeled carbons (C2, C3, and C4) will be significantly enhanced in intensity compared to the signals of the natural abundance ¹³C atoms at other positions.

Table 1: Expected ¹H and ¹³C NMR Data for DHEA-13C3 (based on unlabeled DHEA data)

| Position | ¹H Chemical Shift (ppm, CDCl₃) | ¹³C Chemical Shift (ppm, CDCl₃) | Expected Features for DHEA-13C3 |

| 2 | ~2.3 | ~31.6 | ¹H signal will show ¹J(C,H) coupling. ¹³C signal will be highly intense. |

| 3 | ~3.5 | ~71.7 | ¹H signal will show ¹J(C,H) coupling. ¹³C signal will be highly intense. |

| 4 | ~2.3 | ~42.2 | ¹H signal will show ¹J(C,H) coupling. ¹³C signal will be highly intense. |

| 5 | - | ~140.8 | No significant change. |

| 6 | ~5.4 | ~121.4 | No significant change. |

| 17 | - | ~220.0 | No significant change. |

| 18 | ~0.9 | ~13.5 | No significant change. |

| 19 | ~1.0 | ~19.4 | No significant change. |

Note: Chemical shifts are approximate and can vary based on solvent and instrument conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of DHEA-13C3 and to determine its isotopic purity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule, including the presence of the three ¹³C atoms.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the precursor ion is fragmented, and the resulting product ions are detected. This is particularly useful for quantitative methods using Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Data for DHEA-13C3

| Parameter | Value |

| Molecular Formula | ¹³C₃C₁₆H₂₈O₂ |

| Molecular Weight | 291.4 g/mol |

| Exact Mass | 291.2190 Da |

| Mass Shift from Unlabeled DHEA | +3 Da |

| Isotopic Purity (Typical) | ≥98 atom % ¹³C |

Table 3: Representative MRM Transitions for DHEA-13C3 in LC-MS/MS Analysis

| Precursor Ion (m/z) | Product Ion (m/z) | Application |

| 292.2 | 274.2 | Quantification |

| 292.2 | 256.2 | Confirmation |

Note: MRM transitions can vary depending on the instrument and ionization method.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the DHEA-13C3 sample.

Methodology: A reversed-phase HPLC method is typically employed. The sample is injected onto a C18 column and eluted with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a gradient elution. Detection is commonly performed using a UV detector.

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm |

| Expected Purity | ≥95% |

Applications

The primary application of this compound is as an internal standard for the accurate quantification of DHEA in biological samples such as serum, plasma, urine, and saliva by isotope dilution mass spectrometry. This is crucial for:

-

Clinical Diagnostics: Monitoring DHEA levels in patients with adrenal disorders, polycystic ovary syndrome (PCOS), and other endocrine conditions.

-

Pharmaceutical Research: In pharmacokinetic and metabolic studies of drugs that may affect steroidogenesis.

-

Metabolomics: As a standard for the identification and quantification of DHEA in metabolic profiling studies.

Conclusion

This compound is an indispensable tool for researchers and clinicians requiring accurate and precise measurement of DHEA. While its synthesis involves complex, multi-step procedures, the resulting high-purity, isotopically labeled compound enables robust and reliable analytical methodologies. The characterization techniques outlined in this guide, particularly NMR and mass spectrometry, are essential for verifying the quality and suitability of DHEA-13C3 for its intended use as an internal standard.

Assessing the Isotopic Purity of Dehydroepiandrosterone-¹³C₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of Dehydroepiandrosterone-¹³C₃ (DHEA-¹³C₃). Ensuring the isotopic and chemical purity of labeled compounds is critical for their use as internal standards in quantitative bioanalysis, in metabolic studies, and as reference materials. This document outlines the key analytical techniques, provides detailed experimental protocols, and presents data in a structured format to aid researchers in the quality assessment of DHEA-¹³C₃.

Introduction to Isotopic Purity

Dehydroepiandrosterone (B1670201) (DHEA) is an endogenous steroid hormone that serves as a precursor to androgens and estrogens.[1] DHEA-¹³C₃ is a stable isotope-labeled version of DHEA, where three ¹²C atoms have been replaced with ¹³C atoms. This isotopic labeling allows for its use as an internal standard in mass spectrometry-based quantification of natural DHEA, as it is chemically identical to the analyte but can be distinguished by its higher mass.[2][3]

The isotopic purity of DHEA-¹³C₃ is a critical parameter that defines its quality. It is typically expressed as "atom percent ¹³C," which represents the percentage of carbon atoms at the labeled positions that are indeed ¹³C.[4] High isotopic purity is essential to minimize interference from the labeled standard at the mass-to-charge ratio of the unlabeled analyte and to ensure accurate quantification.[5]

Quantitative Data Summary

The chemical and isotopic purity of commercially available Dehydroepiandrosterone-2,3,4-¹³C₃ are generally high, ensuring its suitability for sensitive analytical applications. The data is summarized in the tables below.

Table 1: General Specifications for Dehydroepiandrosterone-¹³C₃

| Parameter | Specification | Source |

| Chemical Formula | ¹³C₃C₁₆H₂₈O₂ | [4][6] |

| Molecular Weight | 291.40 g/mol | [6][7] |

| Isotopic Purity | ≥98 atom % ¹³C or 99 atom % ¹³C | [4][7] |

| Chemical Purity | ≥95% (CP) or ≥98% | [4][8] |

| Mass Shift | M+3 | [4] |

Table 2: Illustrative Isotopic Distribution of DHEA-¹³C₃ as Determined by Mass Spectrometry

This table presents a theoretical isotopic distribution for a DHEA-¹³C₃ standard with 99% isotopic purity. The actual distribution may vary slightly between batches.

| Isotopologue | Mass Shift | Expected Relative Abundance (%) | Description |

| M+0 | 0 | < 0.1 | Unlabeled DHEA impurity |

| M+1 | +1 | ~0.5 | Contribution from natural ¹³C abundance in the unlabeled portion and minor isotopic impurities |

| M+2 | +2 | ~1.5 | Contribution from natural ¹³C abundance and minor isotopic impurities |

| M+3 | +3 | >98 | Predominantly the desired triply ¹³C-labeled DHEA |

Experimental Protocols for Purity Assessment

The isotopic and chemical purity of DHEA-¹³C₃ are primarily assessed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Purity and Distribution

Mass spectrometry is the most direct method for determining the isotopic distribution of DHEA-¹³C₃. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose.

3.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like steroids, often requiring derivatization.

-

Sample Preparation and Derivatization:

-

Accurately weigh approximately 1 mg of DHEA-¹³C₃ and dissolve it in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Evaporate the solvent under a gentle stream of nitrogen.

-

To the dry residue, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Cap the vial and heat at 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

-

Cool to room temperature before injection.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 290°C at 20°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977B MSD or a high-resolution TOF or Orbitrap instrument.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan from m/z 50 to 550.

-

-

Data Analysis:

-

Identify the peak corresponding to the DHEA-¹³C₃-TMS derivative.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ion cluster, including the M+0, M+1, M+2, and M+3 ions.

-

Calculate the isotopic purity by determining the percentage of the M+3 ion relative to the sum of all isotopologues in the cluster, after correcting for the natural isotopic abundance of all elements in the molecule.

-

3.1.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that can be used for the direct analysis of DHEA-¹³C₃ without derivatization.

-

Sample Preparation:

-

Prepare a stock solution of DHEA-¹³C₃ in methanol at a concentration of 1 mg/mL.

-

Further dilute the stock solution with the initial mobile phase to a final concentration of approximately 1 µg/mL.

-

-

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole (e.g., Waters Xevo TQ-S) or a high-resolution instrument (e.g., Orbitrap or Q-TOF).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Full scan from m/z 280 to 300 to observe the protonated molecular ions [M+H]⁺.

-

-

Data Analysis:

-

Extract the mass spectrum of the DHEA-¹³C₃ peak.

-

Determine the relative intensities of the [M+H]⁺, [M+1+H]⁺, [M+2+H]⁺, and [M+3+H]⁺ ions.

-

Calculate the isotopic purity based on the abundance of the [M+3+H]⁺ ion relative to the total ion current of the isotopic cluster, after correction for natural isotopic contributions.

-

Quantitative NMR (qNMR) for Isotopic and Chemical Purity

Quantitative ¹³C NMR can be used to confirm the positions of the ¹³C labels and to assess the isotopic enrichment. Quantitative ¹H NMR is a powerful tool for determining the chemical purity of the standard.[9]

3.2.1. ¹³C NMR for Isotopic Enrichment

-

Sample Preparation:

-

Accurately weigh a sufficient amount of DHEA-¹³C₃ (typically 10-20 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 500 MHz or equivalent.

-

Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the carbon nuclei being observed to ensure full relaxation.

-

Acquisition Time: Sufficient to obtain good signal-to-noise.

-

Number of Scans: Adequate to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the signals of the ¹³C-labeled carbons and compare them to the integrals of the unlabeled carbons.

-

The ratio of these integrals, after accounting for the number of carbons contributing to each signal, can be used to estimate the isotopic enrichment at the labeled positions.

-

3.2.2. Quantitative ¹H NMR (qHNMR) for Chemical Purity

-

Sample Preparation:

-

Accurately weigh about 5-10 mg of DHEA-¹³C₃ and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

-

Add a known volume of a suitable deuterated solvent (e.g., CDCl₃).

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: 400 MHz or higher.

-

Pulse Angle: 90°.

-

Relaxation Delay (d1): A long delay (e.g., 30-60 seconds) to ensure complete relaxation of all protons.

-

Number of Scans: Typically 8-16.

-

-

Data Analysis:

-

Integrate a well-resolved signal from DHEA-¹³C₃ and a signal from the internal standard.

-

Calculate the chemical purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_std = Purity of the internal standard

-

-

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the assessment of DHEA-¹³C₃ purity.

References

- 1. An isotope-dilution standard GC/MS/MS method for steroid hormones in water [pubs.usgs.gov]

- 2. A liquid chromatography-tandem mass spectrometry method for the analysis of dehydroepiandrosterone sulphate (DHEAs) in serum and plasma with comparison to an immunoassay method in a neonatal population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotopically Labeled Steroid Standards [sigmaaldrich.com]

- 4. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations [mdpi.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Dehydroepiandrosterone-13C3 | C19H28O2 | CID 163408776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]

The Metabolic Journey of Dehydroepiandrosterone-13C3: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dehydroepiandrosterone (B1670201) (DHEA)

Dehydroepiandrosterone (DHEA) is a vital endogenous steroid hormone precursor, primarily synthesized in the adrenal glands, gonads, and the brain.[1] It is one of the most abundant circulating steroids in humans and serves as a metabolic intermediate in the biosynthesis of androgens and estrogens.[1] DHEA and its sulfated form, DHEA sulfate (B86663) (DHEAS), are interconvertible, with DHEAS acting as a circulating reservoir due to its longer half-life.[1] The metabolic conversion of DHEA to potent sex steroids in peripheral tissues underscores its physiological significance.

Metabolic Pathways of DHEA

The metabolism of DHEA is a complex process involving several enzymatic reactions that lead to the formation of a wide array of active steroid hormones and their metabolites. The primary metabolic pathways include sulfation, conversion to androgens, and subsequent aromatization to estrogens.

Sulfation and Desulfation

DHEA is readily converted to DHEAS by sulfotransferase enzymes, primarily SULT2A1. This sulfation significantly extends the half-life of the molecule in circulation.[1] Conversely, DHEAS can be hydrolyzed back to DHEA by steroid sulfatase (STS), making it available for further metabolism in peripheral tissues.

Androgenic Pathway

A key metabolic route for DHEA is its conversion to androgens. This pathway is initiated by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which converts DHEA to androstenedione. Androstenedione is a crucial intermediate that can then be converted to testosterone (B1683101) by 17β-hydroxysteroid dehydrogenase (17β-HSD). Testosterone can be further metabolized to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase.

Estrogenic Pathway

The androgens produced from DHEA can also serve as precursors for estrogen synthesis. Androstenedione can be converted to estrone (B1671321) by the enzyme aromatase (CYP19A1). Similarly, testosterone can be aromatized to estradiol.[2]

The following diagram illustrates the major metabolic pathways of DHEA.

Quantitative Analysis of DHEA Metabolism

Disclaimer: The following tables summarize quantitative data from studies on unlabeled and deuterium-labeled DHEA, as specific in vivo pharmacokinetic data for DHEA-¹³C₃ is not available in the public domain. These values provide an estimate of the expected metabolic fate of DHEA-¹³C₃.

Pharmacokinetic Parameters

The pharmacokinetics of DHEA are characterized by rapid clearance, while its sulfated form, DHEAS, has a much longer half-life.

| Parameter | DHEA | DHEAS | Reference |

| Metabolic Clearance Rate (MCR) | ~2000 L/day | ~13 L/day | [3] |

| Terminal Half-life (t½) | 15-30 minutes | 7-10 hours | [1] |

| Oral Bioavailability | Low (~3-10%) | - | [4] |

Circulating Metabolite Concentrations After Oral DHEA Administration

Oral administration of DHEA leads to a significant increase in the serum levels of DHEA, DHEAS, and downstream androgens and estrogens. The following table presents representative data from a study in postmenopausal women.[5]

| Metabolite | Baseline (ng/mL) | After 3 Months of 25 mg/day DHEA (ng/mL) | Reference |

| DHEA | 1.82 | 3.56 | [5] |

| DHEAS | 0.96 (µg/mL) | 3.37 (µg/mL) | [5] |

| Androstenedione | 0.50 | 0.86 | [5] |

| Testosterone | 0.179 | 0.287 | [5] |

| Dihydrotestosterone | 0.069 | 0.174 | [5] |

Urinary Excretion of DHEA and its Metabolites

Following oral administration, DHEA and its metabolites are primarily excreted in the urine as glucuronide and sulfate conjugates. A study using deuterium-labeled DHEA demonstrated significant recovery in urine within 24 hours.[4]

| Metabolite Form | Percentage of Oral Dose Recovered in Urine (24h) | Reference |

| Total DHEA and its metabolites | 50-75% | [4] |

| (as glucuro- and sulfoconjugates) |

Experimental Protocols

A typical in vivo study to explore the metabolic fate of DHEA-¹³C₃ would involve the following key steps, adapted from established protocols for stable isotope tracer studies.

Study Design

A crossover study design is often employed, where subjects receive both DHEA-¹³C₃ and a placebo in a randomized order with a washout period in between.

Subject Population

Studies are typically conducted in healthy volunteers or specific patient populations (e.g., postmenopausal women, individuals with adrenal insufficiency) to understand the influence of physiological state on DHEA metabolism.

Dosing and Administration

A single oral dose of DHEA-¹³C₃ is administered. The dose is carefully selected to be physiologically relevant and to allow for accurate detection of labeled metabolites above the natural ¹³C abundance.

Sample Collection

Serial blood samples (plasma or serum) and complete urine collections are performed at predefined time points before and after administration of the labeled compound. This allows for the determination of pharmacokinetic profiles and excretion patterns.

Analytical Methodology

-

Plasma/Serum: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the steroids.

-

Urine: Enzymatic hydrolysis (using β-glucuronidase and sulfatase) to cleave the conjugated metabolites, followed by SPE or LLE.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying steroid hormones and their metabolites due to its high sensitivity and specificity. The use of a ¹³C₃-labeled internal standard allows for accurate quantification by correcting for matrix effects and variations in instrument response.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique, often coupled with isotope ratio mass spectrometry (GC-C-IRMS), can also be used for the analysis of steroid profiles and to determine the isotopic enrichment of metabolites.

Signaling Pathways and Downstream Effects

DHEA and its metabolites exert their biological effects through various signaling pathways. The conversion to androgens and estrogens allows for the activation of their respective nuclear receptors (Androgen Receptor and Estrogen Receptor), which in turn regulate gene expression.

Conclusion

The in vivo metabolic fate of DHEA is a well-characterized process involving its conversion into a spectrum of androgens and estrogens. The application of stable isotope labeling with ¹³C₃ provides a powerful and precise methodology to trace these metabolic pathways and quantify the resulting metabolites without interference from endogenous steroid production. While specific quantitative data for DHEA-¹³C₃ is not yet widely published, the extensive body of research on unlabeled and deuterium-labeled DHEA provides a robust framework for designing and interpreting such studies. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the intricate metabolic journey of this important steroid precursor. Future studies employing ¹³C-labeled DHEA are anticipated to provide more definitive quantitative data on its metabolic fate in various physiological and pathological conditions.

References

- 1. Pharmacokinetics of dehydroepiandrosterone and its metabolites after long-term daily oral administration to healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dehydroepiandrosterone: kinetics of metabolism in normal men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sex differences in the pharmacokinetics of dehydroepiandrosterone (DHEA) after single- and multiple-dose administration in healthy older adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic and isotopic signature of short-term DHEA administration in women: Comparison with findings in men - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of DHEA Using ¹³C₃-Labeled Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroepiandrosterone (B1670201) (DHEA) is an abundant adrenal steroid that serves as a precursor to potent androgens and estrogens through peripheral conversion, a process termed intracrinology. Its diverse physiological effects are mediated by this metabolic transformation and through direct interactions with various signaling pathways. Understanding the precise metabolic fate and subsequent molecular actions of DHEA is crucial for elucidating its mechanism of action and for the development of targeted therapeutics. The use of stable isotope-labeled compounds, such as ¹³C₃-DHEA, coupled with sensitive analytical techniques like mass spectrometry, offers a powerful approach to trace the metabolic pathways of DHEA and quantify its conversion to downstream effectors. This technical guide provides an in-depth overview of the mechanisms of action of DHEA, detailed experimental protocols for conducting tracer studies with ¹³C₃-DHEA, and a framework for data analysis and interpretation.

Introduction: The Dual Role of DHEA

Dehydroepiandrosterone (DHEA) and its sulfated form (DHEAS) are the most abundant circulating steroid hormones in humans. Their biological significance stems from two primary modes of action:

-

Indirect Action via Intracrinology: DHEA is a prohormone that is metabolized in peripheral tissues into more potent androgens (testosterone and dihydrotestosterone) and estrogens (estrone and estradiol)[1][2]. This local synthesis and action of sex steroids, known as intracrinology, allows for tissue-specific hormonal effects without significantly altering systemic hormone levels[1]. The conversion of DHEA is a critical step in its mechanism of action, with enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD), 17β-hydroxysteroid dehydrogenase (17β-HSD), and aromatase playing pivotal roles[3][4].

-

Direct Molecular Actions: Beyond its role as a precursor, DHEA has been shown to directly modulate various signaling pathways. These include interacting with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and influencing neurotransmitter receptors in the brain[5].

The use of stable isotope tracers, specifically ¹³C₃-DHEA, allows researchers to meticulously track the conversion of DHEA into its various metabolites, providing a quantitative understanding of its metabolic flux and the subsequent activation of signaling cascades.

Key Metabolic Pathways and Signaling Mechanisms

The biological effects of DHEA are intricately linked to its metabolic conversion and the signaling pathways activated by its metabolites.

Steroidogenic Pathway from DHEA

DHEA serves as a central hub in the steroidogenic pathway. The initial and rate-limiting step in its conversion is catalyzed by 3β-HSD, which transforms DHEA into androstenedione[3]. From androstenedione, the pathway bifurcates to produce either androgens or estrogens, depending on the enzymatic machinery present in the specific tissue.

Figure 1. Simplified metabolic pathway of DHEA to androgens and estrogens.

Signaling Cascades Activated by DHEA Metabolites

The androgenic and estrogenic metabolites of DHEA exert their effects by binding to their respective nuclear receptors, the Androgen Receptor (AR) and Estrogen Receptors (ERα and ERβ). This binding initiates a cascade of events leading to the regulation of gene expression.

Figure 2. Signaling mechanism of DHEA through its androgenic and estrogenic metabolites.

Data Presentation: Quantifying DHEA Metabolism

Tracer studies with ¹³C₃-DHEA enable the precise quantification of its metabolites. While specific data from ¹³C₃-DHEA tracer studies is emerging, data from studies administering unlabeled DHEA provides a strong indication of the expected metabolic products and their relative concentrations. The following tables summarize quantitative data on serum levels of DHEA and its key metabolites following oral and percutaneous administration in humans.

Table 1: Serum Steroid Concentrations (nmol/L) in Postmenopausal Women After 14 Days of Oral DHEA Administration (100 mg/day)

| Steroid | Placebo (Baseline) | DHEA Treatment | Fold Increase |

| DHEA | 8.7 ± 1.2 | 58.6 ± 7.9 | ~6.7 |

| DHEAS | 2.8 ± 0.4 | 59.2 ± 8.1 | ~21.1 |

| Androstenedione | 1.5 ± 0.2 | 10.8 ± 1.4 | ~7.2 |

| Testosterone | 0.6 ± 0.1 | 2.8 ± 0.4 | ~4.7 |

| Androsterone (B159326) glucuronide (ADT-G) | 1.3 ± 0.2 | 14.9 ± 2.1 | ~11.5 |

| 3α-androstanediol-G (3α-diol-G) | 1.1 ± 0.1 | 11.5 ± 1.6 | ~10.5 |

| Estrone (E₁) | 0.10 ± 0.01 | 0.25 ± 0.03 | ~2.5 |

| Estradiol (E₂) | 0.03 ± 0.004 | 0.08 ± 0.01 | ~2.7 |

Data adapted from studies on oral DHEA administration. Values are presented as mean ± SEM.[6]

Table 2: Average Increase (%) in Serum Steroid Concentrations in Postmenopausal Women During 12-Month Percutaneous DHEA Administration

| Steroid | Average Increase (%) |

| DHEA | 203 |

| Androst-5-ene-3β,17β-diol (5-diol) | 178 |

| Androsterone glucuronide (ADT-G) & Androstane-3α,17β-diol-G | 71 |

| Estrone (E₁) | 30 |

| Estradiol (E₂) | 17 |

| Estrone Sulfate (E₁-S) | 20 |

Data adapted from a 12-month study on percutaneous DHEA administration.[7]

Experimental Protocols

A meticulously designed experimental workflow is essential for a successful ¹³C₃-DHEA tracer study. This involves in vivo or in vitro administration of the labeled compound, followed by sample collection, preparation, and analysis by mass spectrometry.

Experimental Workflow

The overall workflow for a ¹³C₃-DHEA tracer study is depicted below.

Figure 3. General experimental workflow for a ¹³C₃-DHEA tracer study.

In Vivo Administration and Sample Collection

-

Subjects: Human volunteers or animal models.

-

Administration: Oral or percutaneous administration of a known dose of ¹³C₃-DHEA.

-

Sample Collection: Collect blood samples at multiple time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) post-administration to capture the pharmacokinetic profile. For tissue-specific analysis in animal models, collect tissues of interest at the end of the study.

-

Sample Processing: Process blood to obtain serum or plasma. All samples should be stored at -80°C until analysis.

In Vitro Cell Culture Experiments

-

Cell Lines: Use relevant cell lines (e.g., prostate cancer cells, breast cancer cells, adipocytes) that express the necessary steroidogenic enzymes.

-

Treatment: Treat cells with a specific concentration of ¹³C₃-DHEA in the culture medium.

-

Sample Collection: Collect cell pellets and culture medium at various time points.

-

Sample Processing: Separate cell pellets and medium. Quench metabolic activity rapidly. Store samples at -80°C.

Sample Preparation for Mass Spectrometry

-

Internal Standards: Add a suite of deuterated internal standards for endogenous (unlabeled) steroids to each sample for accurate quantification.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): A common method using solvents like methyl tert-butyl ether (MTBE) or a hexane-ether mixture to extract steroids from the aqueous matrix.

-

Solid-Phase Extraction (SPE): Provides cleaner extracts and can be automated. C18 or mixed-mode cartridges are typically used.

-

-

Derivatization (for GC-MS): To improve the volatility and chromatographic properties of the steroids, derivatization is necessary. A common method is to form methyloxime-trimethylsilyl (MO-TMS) ethers.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatography:

-

Column: A C18 or phenyl-hexyl reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions are monitored for ¹³C₃-DHEA and its expected ¹³C₃-labeled metabolites, as well as for the unlabeled endogenous steroids and their deuterated internal standards.

-

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a single or triple quadrupole mass spectrometer.

-

Chromatography:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Splitless injection mode.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI).

-

Detection: Selected Ion Monitoring (SIM) or MRM for targeted analysis of the derivatized steroids.

-

Conclusion

The use of ¹³C₃-labeled DHEA in metabolic tracer studies is a powerful and precise methodology for investigating its mechanism of action. By enabling the unambiguous identification and quantification of its downstream metabolites, this approach provides critical insights into the intracrine processes that govern the tissue-specific effects of DHEA. The experimental protocols and analytical methods outlined in this guide offer a robust framework for researchers to explore the intricate roles of DHEA in health and disease, ultimately paving the way for novel therapeutic strategies.

References

- 1. DHEA and its transformation into androgens and estrogens in peripheral target tissues: intracrinology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DHEA and the intracrine formation of androgens and estrogens in peripheral target tissues: its role during aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Through the Looking-Glass: Reevaluating DHEA Metabolism Through HSD3B1 Genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative analysis of DHEA and androsterone in female urine: investigating the effects of menstrual cycle, oral contraception and training on exercise-induced changes in young women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioavailability and metabolism of oral and percutaneous dehydroepiandrosterone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Changes in serum DHEA and eleven of its metabolites during 12-month percutaneous administration of DHEA - PubMed [pubmed.ncbi.nlm.nih.gov]

Tracing Steroid Metabolism with Dehydroepiandrosterone-13C3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Dehydroepiandrosterone-13C3 (DHEA-13C3) as a stable isotope tracer for elucidating steroid metabolism pathways. This powerful technique offers a precise method for tracking the conversion of DHEA into its various downstream metabolites, providing invaluable insights for endocrinology research and the development of therapeutics targeting steroidogenic pathways.

Introduction to Steroid Metabolism and DHEA

Dehydroepiandrosterone (DHEA) is a crucial endogenous steroid hormone primarily produced by the adrenal glands.[1] It serves as a precursor for the biosynthesis of both androgens and estrogens, playing a pivotal role in a wide array of physiological processes. The study of DHEA metabolism is essential for understanding the pathophysiology of numerous endocrine disorders and for the development of targeted therapies.

Stable isotope tracing, utilizing compounds like DHEA-13C3, allows researchers to follow the metabolic fate of DHEA in vivo and in vitro. By introducing a labeled precursor, the subsequent appearance of the label in downstream metabolites can be quantitatively measured using mass spectrometry. This approach, often referred to as metabolic flux analysis, provides a dynamic view of steroidogenesis.[2][3]

Core Metabolic Pathways of DHEA

DHEA undergoes a series of enzymatic conversions to produce potent androgens and estrogens. The primary pathways involve the conversion of DHEA to androstenedione (B190577) and subsequently to testosterone (B1683101) and estradiol. These pathways are critical in both normal physiology and in pathological conditions, including hormone-dependent cancers.

dot

Figure 1: Core metabolic pathways of DHEA-13C3.

Experimental Design and Protocols

A well-designed experimental protocol is critical for the successful application of DHEA-13C3 as a metabolic tracer. The following sections outline key considerations and a generalized protocol for in vitro and in vivo studies.

In Vitro Experimental Workflow

dot

Figure 2: In vitro experimental workflow for DHEA-13C3 tracing.

Detailed In Vitro Protocol

This protocol provides a framework for tracing DHEA-13C3 metabolism in a cell culture model, such as human prostate cancer cells.

1. Cell Culture and Treatment:

-

Culture cells to 70-80% confluency in appropriate media.

-

Prior to the experiment, replace the medium with a serum-free or charcoal-stripped serum medium to reduce background levels of endogenous steroids.

-

Prepare a stock solution of DHEA-13C3 in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Add DHEA-13C3 to the culture medium to a final concentration of 1-10 µM.

2. Sample Collection:

-

At designated time points (e.g., 0, 2, 6, 12, 24, and 48 hours), collect both the cell culture medium and the cell lysate.

-

For the cell lysate, wash the cells with ice-cold phosphate-buffered saline (PBS), then lyse the cells using a suitable buffer.

3. Steroid Extraction:

-

Liquid-Liquid Extraction (LLE):

-

To 1 mL of medium or cell lysate, add an internal standard (e.g., deuterated testosterone).

-

Add 5 mL of a non-polar solvent such as methyl tert-butyl ether (MTBE) or diethyl ether.

-

Vortex vigorously for 1-2 minutes and centrifuge to separate the phases.

-

Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove interfering substances.

-

Elute the steroids with a high-percentage organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness.

-

4. LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable mobile phase.

-

Inject the sample into an LC-MS/MS system equipped with a C18 column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

-

Monitor the appropriate multiple reaction monitoring (MRM) transitions for DHEA-13C3 and its expected labeled metabolites.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| DHEA-13C3 | 292.2 | 274.2 |

| Androstenedione-13C3 | 290.2 | 97.1 |

| Testosterone-13C3 | 292.2 | 100.1 |

| Estrone-13C3 | 274.2 | 148.1 |

| Estradiol-13C3 | 276.2 | 148.1 |

Table 1: Example MRM transitions for DHEA-13C3 and its metabolites.

Quantitative Data Presentation

The following tables present hypothetical, yet plausible, quantitative data from an in vitro experiment tracing the metabolism of DHEA-13C3 in a prostate cancer cell line.

| Time (hours) | DHEA-13C3 (ng/mL) | Androstenedione-13C3 (ng/mL) | Testosterone-13C3 (ng/mL) |

| 0 | 100.0 | 0.0 | 0.0 |

| 2 | 85.2 | 8.1 | 1.5 |

| 6 | 62.5 | 18.7 | 4.8 |

| 12 | 40.1 | 25.3 | 8.2 |

| 24 | 15.8 | 22.1 | 10.5 |

| 48 | 3.2 | 12.4 | 7.9 |

Table 2: Concentration of DHEA-13C3 and its androgenic metabolites over time.

| Time (hours) | Estrone-13C3 (pg/mL) | Estradiol-13C3 (pg/mL) |

| 0 | 0.0 | 0.0 |

| 2 | 5.2 | 1.1 |

| 6 | 15.8 | 3.9 |

| 12 | 28.4 | 7.5 |

| 24 | 35.1 | 12.3 |

| 48 | 25.6 | 9.8 |

Table 3: Concentration of estrogenic metabolites of DHEA-13C3 over time.

Conclusion

The use of DHEA-13C3 as a stable isotope tracer provides a powerful tool for the detailed investigation of steroid metabolism. The methodologies and data presented in this guide offer a framework for researchers to design and execute their own tracing studies. Such experiments are crucial for advancing our understanding of endocrine physiology and for the development of novel therapeutic strategies for a range of hormone-related diseases. The ability to quantitatively track the flux through specific steroidogenic pathways will undoubtedly continue to be a cornerstone of endocrine research.

References

An In-depth Technical Guide to Understanding the Role of DHEA in Neuroendocrine Function with a 13C3 Tracer

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a state-of-the-art methodology for elucidating the neuroendocrine function of Dehydroepiandrosterone (DHEA) using a stable isotope tracer, [¹³C₃]-DHEA. The use of stable isotope tracers offers a powerful and safe method to investigate the in vivo kinetics and metabolism of hormones.[1][2] This approach allows for the precise quantification of DHEA's rate of appearance and its conversion to active metabolites within both the peripheral circulation and the central nervous system, providing critical insights into its role as a neurosteroid.

DHEA and its sulfated ester, DHEAS, are the most abundant circulating steroid hormones in humans and are known to be synthesized de novo in the brain, earning them the classification of 'neurosteroids'.[3] These steroids have been implicated in a wide range of neurological processes, including neurogenesis, neuronal survival, and modulation of neurotransmitter systems.[4][5] Understanding the precise dynamics of DHEA metabolism within the brain is crucial for developing therapies targeting age-related cognitive decline and various neurological disorders.

This guide details a robust experimental protocol combining the primed-constant infusion of [¹³C₃]-DHEA with brain microdialysis in a preclinical model. It also presents the associated bioanalytical methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and provides a framework for data interpretation.

Experimental Protocols

A rigorous and well-controlled experimental design is paramount for obtaining reliable kinetic data. The following protocol describes a methodology for a preclinical study in adult male rats, integrating tracer infusion with central and peripheral sampling.

Animal Preparation and Acclimation

-

Subjects: Adult male Sprague-Dawley rats (250-300g) are individually housed in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Acclimation: Animals are acclimated to the housing conditions for at least one week prior to any experimental procedures. They are also handled daily to minimize stress responses during the experiment.

Surgical Procedures

All surgical procedures are performed under aseptic conditions using isoflurane (B1672236) anesthesia.

-

Vascular Catheterization: A catheter is implanted into the jugular vein for tracer infusion and a second catheter is placed in the carotid artery for serial blood sampling. The catheters are tunneled subcutaneously and exteriorized at the dorsal neck region.

-

Stereotaxic Surgery for Microdialysis:

-

The animal is placed in a stereotaxic frame.

-

A guide cannula for the microdialysis probe is implanted, targeting a specific brain region of interest (e.g., the hippocampus or prefrontal cortex).[3][6]

-

The cannula is secured to the skull using dental cement and jeweler's screws. A dummy cannula is inserted to maintain patency.

-

Animals are allowed a recovery period of 5-7 days post-surgery.

-

Experimental Workflow: Primed-Constant Infusion and Microdialysis

The combination of a primed-constant infusion and microdialysis allows for the achievement of isotopic steady-state in the plasma, enabling the study of DHEA kinetics in both the periphery and the brain.[7][8]

-

Setup: On the day of the experiment, the animal is placed in a metabolic cage that allows for free movement. The arterial and venous catheters are connected to their respective lines via a swivel system to prevent entanglement.

-

Microdialysis Probe Insertion: The dummy cannula is removed, and a microdialysis probe (e.g., 20 kDa molecular weight cut-off) is inserted into the guide cannula.[9][10]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min). The system is allowed to stabilize for at least 60 minutes before sample collection begins.

-

Tracer Administration:

-

A priming bolus of [¹³C₃]-DHEA is administered via the jugular vein catheter to rapidly achieve the target isotopic enrichment in the plasma.[7]

-

Immediately following the bolus, a continuous infusion of [¹³C₃]-DHEA at a lower concentration is maintained for the duration of the experiment (e.g., 4 hours).

-

-

Sample Collection:

-

Blood Sampling: Arterial blood samples (approx. 100 µL) are collected into heparinized tubes at baseline (pre-infusion) and at regular intervals (e.g., every 30 minutes) once the infusion begins. Plasma is separated by centrifugation and stored at -80°C.

-

Microdialysate Sampling: Microdialysate samples are collected continuously in cooled vials, with collection intervals timed to coincide with blood sampling (e.g., 30-minute fractions). Samples are immediately stored at -80°C until analysis.

-

Bioanalytical Methodology: LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high specificity, sensitivity, and ability to measure multiple analytes simultaneously.[11][12][13]

-

Sample Preparation:

-

Plasma and microdialysate samples are spiked with a cocktail of deuterated internal standards (e.g., d₄-DHEA, d₅-Testosterone, d₃-Estradiol).

-

Steroids are extracted from the matrix using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

-

Chromatography:

-

Separation is achieved on a C18 reverse-phase column using a gradient elution with mobile phases typically consisting of water with 0.1% formic acid and methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid.

-

-

Mass Spectrometry:

-

A triple quadrupole mass spectrometer operating in positive atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) mode is used.

-

Multiple Reaction Monitoring (MRM) is employed to detect specific precursor-to-product ion transitions for both the labeled ([¹³C₃]) and unlabeled ([¹²C]) forms of DHEA and its key metabolites (Androstenedione, Testosterone (B1683101), Estradiol), as well as the internal standards.

-

Data Presentation and Interpretation

The primary data obtained are the concentrations of labeled and unlabeled steroids in plasma and brain microdialysate over time. From these, key kinetic parameters can be calculated to understand DHEA's neuroendocrine dynamics.

Kinetic Parameters

-

Tracer-to-Tracee Ratio (TTR): The ratio of the concentration of the ¹³C₃-labeled steroid to its corresponding unlabeled (endogenous) ¹²C-steroid. At isotopic steady-state, this ratio becomes constant.

-

Rate of Appearance (Ra): The rate at which the endogenous steroid enters the compartment of interest (plasma or brain ECF). It is calculated using the following formula at steady-state:

-

Ra = Infusion Rate of Tracer / TTR

-

-

Conversion Ratio (%): The percentage of a precursor steroid that is converted to a product steroid. It is calculated from the TTRs of the product and its precursor.

Illustrative Quantitative Data

The following table presents hypothetical, yet realistic, data that could be derived from the described experiment, highlighting the differences between peripheral and central DHEA metabolism.

| Parameter | Plasma | Brain ECF | Units |

| Endogenous DHEA Concentration | 15.2 ± 2.1 | 3.8 ± 0.5 | ng/mL |

| DHEA Rate of Appearance (Ra) | 25.5 ± 3.5 | 1.9 ± 0.3 | ng/min |

| Conversion of DHEA to Androstenedione (B190577) | 12.3 ± 1.8 | 28.5 ± 4.1 | % |

| Conversion of DHEA to Testosterone | 1.8 ± 0.4 | 5.2 ± 0.9 | % |

| Conversion of DHEA to Estradiol | < 0.1 | 1.1 ± 0.2 | % |

Values are presented as mean ± SEM.

These illustrative data suggest that while the overall production rate (Ra) of DHEA is much higher systemically, the brain exhibits a significantly more active conversion of DHEA into its downstream metabolites, particularly androstenedione and testosterone, and notably, estradiol. This supports the concept of the brain as an independent steroidogenic organ.[9]

Signaling Pathways of DHEA

DHEA exerts its effects through multiple mechanisms: direct interaction with neurotransmitter and neurotrophin receptors, and indirect action via its conversion to more potent androgens and estrogens.[14]

Direct and Indirect Neurotrophic Actions

DHEA has been shown to interact directly with nerve growth factor (NGF) receptors, TrkA and p75NTR, initiating pro-survival signaling cascades.[4] This activation can prevent neuronal apoptosis. Furthermore, its metabolites, testosterone and estradiol, bind to androgen and estrogen receptors, respectively, to exert genomic and non-genomic effects. DHEA and its metabolites can also modulate the activity of key neurotransmitter receptors like GABA-A and NMDA receptors.[14]

This guide provides a framework for utilizing ¹³C₃-DHEA as a tracer to dissect its complex role in neuroendocrine function. The combination of in vivo kinetic studies with detailed bioanalysis offers a powerful platform for researchers and drug developers to explore the therapeutic potential of DHEA and its metabolites in the context of brain health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Overview of brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurosteroid Dehydroepiandrosterone Interacts with Nerve Growth Factor (NGF) Receptors, Preventing Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo detection of fluctuating brain steroid levels SHORT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reassessment of primed constant-infusion tracer method to measure urea kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microdialysis Technique in Neurochemical Studies & Brain Research - Creative Biolabs [neuros.creative-biolabs.com]

- 9. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. synnovis.co.uk [synnovis.co.uk]

- 12. protocols.io [protocols.io]

- 13. Mechanisms of Action of Dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Central intracrine DHEA synthesis in ageing-related neuroinflammation and neurodegeneration: therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroepiandrosterone-13C3: A Technical Guide to its Application in Preclinical Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of Dehydroepiandrosterone-13C3 (DHEA-13C3) in preclinical drug metabolism studies. Stable isotope-labeled compounds like DHEA-13C3 are invaluable tools for elucidating metabolic pathways, quantifying metabolites, and understanding enzyme kinetics, thereby accelerating drug discovery and development.[1][2][3] This guide provides detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate the integration of DHEA-13C3 into your research.

Core Applications of DHEA-13C3 in Drug Metabolism

Dehydroepiandrosterone (DHEA), a C19 steroid, is a precursor to androgens and estrogens and is metabolized by various cytochrome P450 (CYP) enzymes.[4] Its stable isotope-labeled counterpart, DHEA-13C3, offers significant advantages in preclinical research.

-

Internal Standard for Quantitative Analysis: DHEA-13C3 serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) quantification of endogenous DHEA and its metabolites.[5][6] Its identical chemical properties to the unlabeled analyte ensure similar extraction recovery and ionization efficiency, while its distinct mass allows for precise and accurate quantification.[2]

-

Metabolic Pathway Elucidation: By tracing the fate of the 13C label, researchers can definitively identify and characterize DHEA metabolites in various biological matrices, such as liver microsomes, plasma, and tissue homogenates.[1][3] This is crucial for understanding the biotransformation of DHEA and how it may be altered by new chemical entities (NCEs).

-

Enzyme Inhibition and Induction Studies: DHEA-13C3 can be used as a probe substrate to investigate the inhibitory or inductive effects of NCEs on specific drug-metabolizing enzymes, particularly CYP isoforms like CYP3A4, which are known to metabolize DHEA.[4][7]

Experimental Protocols

In Vitro Metabolism of DHEA-13C3 using Human Liver Microsomes

This protocol outlines a typical experiment to study the metabolism of DHEA-13C3 in human liver microsomes (HLM).

Materials:

-

This compound (DHEA-13C3)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN), ice-cold

-

Internal standard (e.g., a deuterated analog of a potential metabolite, if available and necessary for absolute quantification of metabolites)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

-

Pre-incubate the mixture for 5 minutes at 37°C to equilibrate.

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system.

-

Vortex gently to mix.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.[8]

-

-

Termination of Reaction:

-

Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously to precipitate the proteins.

-

-

Sample Processing:

-

Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol (B129727):water).

-

Sample Preparation for DHEA-13C3 Analysis in Plasma/Serum

This protocol describes the extraction of DHEA-13C3 and its metabolites from plasma or serum for LC-MS/MS analysis.

Materials:

-

Plasma or serum sample

-

DHEA-13C3 (as an internal standard if quantifying endogenous DHEA, or as the analyte)

-

Acetonitrile (ACN) or Methanol, ice-cold

-

Internal standard solution (if DHEA-13C3 is the analyte)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Protein Precipitation:

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol) containing the internal standard.[10]

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

-

Centrifugation:

-

Centrifuge the sample at high speed (e.g., 18,000 x g) for 15 minutes at 4°C.[10]

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a clean tube.

-

-

Evaporation and Reconstitution:

LC-MS/MS Method for DHEA-13C3 and its Metabolites

This is a general LC-MS/MS method that can be optimized for the specific analytes and matrix.

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for steroid analysis.[5]

-

Mobile Phase A: Water with 0.1% formic acid or a suitable buffer like ammonium (B1175870) acetate.[10]

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[10]

-

Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is typically employed to separate the steroids.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.[10]

-

Injection Volume: 5-10 µL.

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode. Positive mode is often used for DHEA and its hydroxylated metabolites.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions need to be determined for DHEA-13C3 and each potential metabolite by infusing the individual compounds into the mass spectrometer. For DHEA-13C3, the precursor ion will be [M+H]+ at m/z 292.2. The product ions will be similar to those of unlabeled DHEA (m/z 289.2) but shifted by 3 Da.

-

Optimization: Parameters such as collision energy and declustering potential should be optimized for each transition to maximize sensitivity.

Quantitative Data Presentation

The following tables summarize hypothetical but representative quantitative data that could be obtained from preclinical drug metabolism studies using DHEA-13C3.

Table 1: Metabolic Stability of DHEA-13C3 in Human Liver Microsomes

| Time (minutes) | DHEA-13C3 Remaining (%) |

| 0 | 100 |

| 5 | 85.2 |

| 15 | 60.1 |

| 30 | 35.8 |

| 60 | 12.5 |

Table 2: Formation of a Hypothetical Hydroxylated Metabolite (OH-DHEA-13C3) in HLM

| Time (minutes) | OH-DHEA-13C3 Formed (pmol/mg protein) |

| 0 | 0 |

| 5 | 15.3 |

| 15 | 42.1 |

| 30 | 75.6 |

| 60 | 110.2 |

Table 3: Effect of an NCE on DHEA-13C3 Metabolism (IC50 Determination)

| NCE Concentration (µM) | DHEA-13C3 Metabolism Inhibition (%) |

| 0.1 | 5.2 |

| 0.5 | 23.8 |

| 1 | 48.9 |

| 5 | 85.1 |

| 10 | 95.3 |

Visualizations: Signaling Pathways and Experimental Workflows

DHEA Metabolic Pathway

This diagram illustrates the major metabolic pathways of DHEA, primarily mediated by cytochrome P450 enzymes.

Caption: Major metabolic pathways of Dehydroepiandrosterone (DHEA).

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the key steps in an in vitro drug metabolism study using DHEA-13C3.

Caption: Workflow for in vitro DHEA-13C3 metabolism in human liver microsomes.

Logical Relationship for Metabolite Identification

This diagram illustrates the logic behind using stable isotope labeling for metabolite identification.

Caption: Logic for metabolite identification using DHEA-13C3.

Conclusion

This compound is a powerful and versatile tool in preclinical drug metabolism research. Its application as an internal standard ensures accurate quantification, while its use as a metabolic tracer provides unambiguous identification of metabolic pathways. By incorporating DHEA-13C3 into in vitro and in vivo studies, researchers can gain critical insights into the metabolic fate of this important steroid and its interactions with novel drug candidates, ultimately supporting more informed decision-making in the drug development pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. Stable Isotope Labelled Compounds in Metabolism and Analytical tools [simsonpharma.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolism of DHEA by cytochromes P450 in rat and human liver microsomal fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. Methodological approach to the intracrine study and estimation of DHEA and DHEA-S using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. arpi.unipi.it [arpi.unipi.it]

Methodological & Application

Application Note: Quantitative Analysis of Dehydroepiandrosterone (DHEA) in Human Serum by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of dehydroepiandrosterone (B1670201) (DHEA) in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, Dehydroepiandrosterone-13C3 (DHEA-13C3), to ensure high accuracy and precision. The methodology encompasses a straightforward sample preparation procedure, optimized chromatographic separation, and highly specific mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of DHEA for various research applications.

Introduction

Dehydroepiandrosterone (DHEA) is an abundant circulating steroid hormone that serves as a precursor to androgens and estrogens. Its measurement is crucial in numerous physiological and pathological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its superior sensitivity and specificity compared to traditional immunoassays, which can be prone to cross-reactivity. This application note provides a comprehensive protocol for the accurate quantification of DHEA in human serum, utilizing DHEA-13C3 as an internal standard to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents

-

Dehydroepiandrosterone (DHEA) standard

-

This compound (DHEA-13C3) internal standard solution (e.g., 100 µg/mL in methanol)[1]

-

LC-MS/MS grade methanol, acetonitrile (B52724), water, and formic acid

-

Human serum (steroid-free or characterized) for calibration standards and quality controls

Sample Preparation

A protein precipitation method is employed for the extraction of DHEA from serum samples.

-

Sample Thawing: Allow serum samples, calibrators, and quality controls to thaw completely at room temperature.

-

Aliquoting: Pipette 100 µL of each sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 25 µL of the DHEA-13C3 internal standard solution to each tube.

-

Protein Precipitation: Add 200 µL of acetonitrile to each tube. Vortex for 1 minute to precipitate proteins.[2]

-

Centrifugation: Centrifuge the samples at 18,620 x g for 15 minutes.[3]

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-45°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a 50:50 (v/v) methanol/water mixture. Vortex for 1 minute to ensure complete dissolution.[2]

-

Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.[2]

-

Column: ACQUITY UPLC HSS T3, 2.1 mm × 50 mm, 1.8 µm, or equivalent.[4]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.[5]

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.[3]

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 3.0 | 50 |

| 13.0 | 80 |

| 14.0 | 80 |

| 14.1 | 30 |

| 20.0 | 30 |

Mass Spectrometry

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): The MRM transitions for DHEA and DHEA-13C3 are monitored.

Table 2: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| DHEA | 253.1 | 197.1 | 50 |

| DHEA-13C3 (IS) | 256.1 | 200.1 | 50 |

Note: The precursor ion for DHEA can also be m/z 289.2, with product ions at 253.2 and 271.2. The specific transitions should be optimized for the instrument in use.

Quantitative Performance

The method performance characteristics are summarized below. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 3: Method Performance Characteristics

| Parameter | Result |

| Linearity Range | 0.34 - 82.76 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Detection (LLOD) | 0.34 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.18 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Workflow and Pathway Diagrams

Caption: Experimental workflow for DHEA analysis.

Caption: Simplified steroidogenesis pathway showing DHEA.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of dehydroepiandrosterone in human serum. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this protocol well-suited for research applications in endocrinology, drug development, and clinical research.

References

- 1. Dehydroepiandrosterone (DHEA) (2,3,4-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10549-C [isotope.com]

- 2. benchchem.com [benchchem.com]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. A liquid chromatography-tandem mass spectrometry method for the analysis of dehydroepiandrosterone sulphate (DHEAs) in serum and plasma with comparison to an immunoassay method in a neonatal population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of DHEA in Human Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of dehydroepiandrosterone (B1670201) (DHEA) in human serum using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard (DHEA-¹³C₃). The protocol employs liquid-liquid extraction for sample cleanup, followed by chemical derivatization to enhance the volatility and thermal stability of DHEA for GC-MS analysis. This method provides high specificity, accuracy, and precision, making it suitable for clinical research and drug development applications where reliable measurement of DHEA is crucial.

Introduction

Dehydroepiandrosterone (DHEA) is an endogenous steroid hormone primarily produced in the adrenal glands, gonads, and brain. It serves as a crucial precursor in the biosynthesis of androgens and estrogens. Accurate quantification of DHEA in biological matrices is essential for diagnosing and monitoring various endocrine disorders, as well as in research related to aging, metabolic diseases, and neuroscience. Gas chromatography-mass spectrometry is a powerful analytical technique for steroid analysis due to its high chromatographic resolution and specificity. However, the inherent polarity and low volatility of steroids like DHEA necessitate a derivatization step prior to GC-MS analysis. This protocol utilizes silylation to create a more volatile trimethylsilyl (B98337) (TMS) derivative of DHEA, enabling sensitive and reliable quantification. The use of a stable isotope-labeled internal standard, DHEA-¹³C₃, corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.

Experimental Protocols

Materials and Reagents

-

DHEA certified reference standard

-

Dehydroepiandrosterone-¹³C₃ (DHEA-¹³C₃) internal standard

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

-

Pyridine, anhydrous

-

Human serum (drug-free)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Nitrogen gas, high purity

-

Glass test tubes and autosampler vials with inserts

Equipment

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Vortex mixer

-

Centrifuge

-

Heating block or oven

-

Evaporation system (e.g., nitrogen evaporator)

Sample Preparation: Liquid-Liquid Extraction

-

Sample Thawing and Spiking: Allow serum samples, calibration standards, and quality controls to thaw at room temperature. To 500 µL of each sample in a glass test tube, add 25 µL of the DHEA-¹³C₃ internal standard working solution (concentration to be optimized based on expected endogenous DHEA levels). Vortex for 30 seconds.

-

Extraction: Add 2.5 mL of MTBE to each tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of DHEA.

-

Phase Separation: Centrifuge the tubes at 3000 x g for 10 minutes to separate the organic and aqueous layers.

-

Collection of Organic Layer: Carefully transfer the upper organic layer (MTBE) to a clean glass test tube.

-

Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization Protocol

-

Reagent Addition: To the dried extract, add 50 µL of MSTFA (with 1% TMCS) and 50 µL of anhydrous pyridine.

-

Incubation: Cap the tubes tightly and vortex for 1 minute. Incubate the mixture at 60°C for 30 minutes in a heating block or oven to facilitate the derivatization reaction.

-

Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.

GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

-

Injection Mode: Splitless, 1 µL injection volume

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 1 minute

-

Ramp 1: 20°C/min to 240°C

-

Ramp 2: 5°C/min to 290°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

MS Ion Source: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

For the quantification of DHEA-TMS and its internal standard, the following ions are monitored. The most abundant, unique fragment ion is typically used for quantification (Quantifier), while another is used for confirmation (Qualifier).

| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| DHEA | TMS | 360.3 | 270.2 |

| DHEA-¹³C₃ | TMS | 363.3 | 273.2 |

Note: The molecular ion of DHEA-TMS is m/z 360.3. The m/z 270.2 fragment corresponds to the loss of the trimethylsilanol (B90980) group. For DHEA-¹³C₃, these masses will be shifted by +3 amu.

Data Presentation